Mefuparib Hydrochloride: A Technical Guide to its Mechanism of Action
Mefuparib Hydrochloride: A Technical Guide to its Mechanism of Action
Executive Summary
Mefuparib hydrochloride (MPH), also known as CVL218, is a potent and selective, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] Its primary mechanism of action is the induction of synthetic lethality in cancer cells harboring deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[2][5] By competitively inhibiting PARP's catalytic activity, Mefuparib hydrochloride prevents the repair of DNA single-strand breaks (SSBs).[2] The persistence of these SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient tumors, the inability to repair these DSBs results in G2/M cell cycle arrest and subsequent apoptosis, leading to targeted tumor cell death.[2][3][5] Preclinical data demonstrates robust anti-tumor activity both in vitro and in vivo, and favorable pharmacokinetic properties, including high water solubility and oral bioavailability, supporting its ongoing clinical development.[2][5][6]
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Mefuparib hydrochloride functions as a substrate-competitive inhibitor, targeting the NAD+ binding site of PARP1 and PARP2.[2] The PARP family of enzymes, particularly PARP1, are critical components of the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP1 catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[2] This PARylation cascade serves to recruit other DNA repair factors to the site of damage.
By inhibiting PARP1/2, Mefuparib hydrochloride prevents the PARylation process. This "traps" the PARP enzyme on the DNA at the site of the break and stalls the repair of SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the generation of more severe DNA double-strand breaks (DSBs).[2]
In healthy, HR-proficient cells, these DSBs can be effectively repaired through the homologous recombination pathway. However, in cancer cells with a compromised HR pathway (e.g., due to mutations in BRCA1, BRCA2, or other HR-related genes), these DSBs cannot be accurately repaired. The accumulation of persistent DSBs triggers cell cycle arrest at the G2/M checkpoint and ultimately induces apoptosis.[2][4][5] This selective killing of HR-deficient cells while sparing HR-proficient normal cells is the principle of "synthetic lethality."[2]
Quantitative Data
Biochemical and Cellular Potency
Mefuparib hydrochloride demonstrates high potency against PARP1 and PARP2, with significant selectivity over other PARP family members. Its inhibitory action translates to effective suppression of cancer cell proliferation, particularly in HR-deficient lines.
Table 1: In Vitro Inhibitory Potency of Mefuparib Hydrochloride
| Target/Assay | IC₅₀ Value | Source |
|---|---|---|
| Enzymatic Inhibition | ||
| PARP1 | 3.2 nM | [1][3][4] |
| PARP2 | 1.9 nM | [1][3][4] |
| TNKS1 (Tankyrase 1) | 1.6 µM | [1][4] |
| TNKS2 (Tankyrase 2) | 1.3 µM | [1][4] |
| PARP3 | >10 µM | [1][4] |
| PARP6 | >10 µM | [1][4] |
| Cellular Proliferation |
| Average across various cancer cell lines | 2.16 µM (Range: 0.12 µM - 3.64 µM) |[1][4] |
Pharmacokinetic Profile
Preclinical studies in rats and monkeys have characterized Mefuparib hydrochloride as an orally bioavailable compound with high tissue distribution.[1][2][5]
Table 2: Pharmacokinetic Parameters of Mefuparib Hydrochloride (Oral Administration)
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (hours) | Bioavailability | Source |
|---|---|---|---|---|---|
| SD Rat | 10, 20, 40 | 116 - 725 | 1.07 - 1.3 | 40% - 100% | [1][2] |
| Cynomolgus Monkey | 5, 10, 20 | 114 - 608 | 2.16 - 2.7 | 40% - 100% |[1][2] |
Noteworthy Property: Mefuparib hydrochloride has high water solubility (>35 mg/mL), which is advantageous for formulation and oral absorption.[2][5][7]
In Vivo Anti-Tumor Efficacy
Mefuparib hydrochloride has shown significant, dose-dependent anti-tumor activity in xenograft models of human cancers.
Table 3: In Vivo Efficacy in Preclinical Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Source |
|---|---|---|---|---|
| V-C8 Xenograft | BRCA2-deficient | 40-160 mg/kg, p.o., q.o.d. x 21 days | Dose-dependent tumor killing; complete disappearance in high-dose group. | [1][4] |
| BR-05-0028 PDX | Breast Cancer | 160 mg/kg, p.o., q.o.d. x 21 days | Significant tumor growth inhibition without notable body weight loss. | [1][4] |
| SW620 Xenograft | HR-proficient Colorectal | Combination with Temozolomide (TMZ) | Synergistic tumor growth inhibition. |[2] |
Experimental Protocols
Western Blot for Pharmacodynamic Biomarkers (γH2AX)
This protocol is used to detect the accumulation of DNA double-strand breaks, a key pharmacodynamic marker of PARP inhibitor activity.[2]
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., BRCA1-mutant MDA-MB-436) are seeded in 6-well plates. After 24 hours, cells are treated with Mefuparib hydrochloride (e.g., 1-10 µM) or vehicle control for a specified duration (e.g., 24 hours).[1][4]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are scraped, collected, and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: The supernatant is collected, and protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured, loaded onto a polyacrylamide gel, and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed with TBST and incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the change in γH2AX levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mefuparib hydrochloride | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mefuparib Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. oncotarget.com [oncotarget.com]
